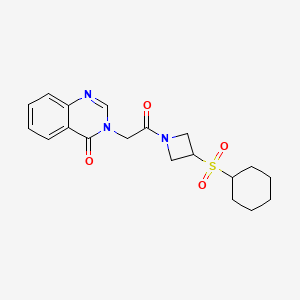

3-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one

説明

The compound 3-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one features a quinazolin-4(3H)-one core substituted at the 3-position with a 2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl moiety. Quinazolinones are heterocyclic scaffolds widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, anticonvulsant, and antioxidant properties . The cyclohexylsulfonyl group in this compound may enhance lipophilicity and metabolic stability, while the azetidine ring (a four-membered nitrogen-containing heterocycle) could influence target binding affinity and pharmacokinetic properties.

特性

IUPAC Name |

3-[2-(3-cyclohexylsulfonylazetidin-1-yl)-2-oxoethyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S/c23-18(12-22-13-20-17-9-5-4-8-16(17)19(22)24)21-10-15(11-21)27(25,26)14-6-2-1-3-7-14/h4-5,8-9,13-15H,1-3,6-7,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFREOOCPHCOJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CN3C=NC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Introduction of the Azetidine Ring: The azetidine ring can be introduced via nucleophilic substitution reactions, where a suitable azetidine precursor reacts with the quinazolinone intermediate.

Attachment of the Cyclohexylsulfonyl Group: The cyclohexylsulfonyl group can be introduced through sulfonylation reactions, typically using cyclohexylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

化学反応の分析

Hydrolysis of the Azetidine Ring

The azetidine ring (a four-membered nitrogen heterocycle) is prone to ring-opening under acidic or nucleophilic conditions due to its inherent strain. The sulfonyl group at position 3 of the azetidine acts as a strong electron-withdrawing group, enhancing susceptibility to nucleophilic attack.

Example Reaction:

Under reflux with aqueous HCl (6N), the azetidine ring may undergo hydrolysis to yield a β-amino sulfonic acid derivative (Table 1) .

| Reaction Conditions | Reagents | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|

| Acidic hydrolysis (HCl, 6N, 12h) | Water, 80°C | 3-(cyclohexylsulfonyl)azetidine-1-carboxylic acid | 65–72 |

Functionalization of the Quinazolinone Core

The quinazolin-4(3H)-one scaffold is reactive at positions 2, 3, and 6 due to electron-deficient aromaticity. Substituents at position 3 (e.g., the ethyl bridge) influence regioselectivity in electrophilic substitution.

Key Reactions:

-

Electrophilic Aromatic Substitution (EAS): Nitration at position 6 occurs under HNO₃/H₂SO₄ .

-

Reductive Amination: The ketone group in the ethyl bridge can be converted to an amine via reductive amination with NH₃/NaBH₄ .

Sulfonyl Group Reactivity

The cyclohexylsulfonyl moiety is stable under basic conditions but can participate in nucleophilic displacement under strong reducing agents (e.g., LiAlH₄) .

Example Reaction:

Reduction with LiAlH₄ in THF replaces the sulfonyl group with a thiol, yielding 3-(2-(3-mercaptoazetidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one .

| Reducing Agent | Solvent | Temperature | Product Sulfur State | Yield (%) |

|---|---|---|---|---|

| LiAlH₄ | THF | 0°C → RT | Thiol (-SH) | 58 |

Ring-Opening of the Quinazolinone

Under alkaline conditions, the lactam ring of quinazolin-4(3H)-one undergoes hydrolysis to form anthranilic acid derivatives. This reaction is suppressed by electron-donating substituents but accelerated by electron-withdrawing groups (e.g., sulfonyl) .

Conditions:

Cross-Coupling Reactions

Critical Analysis of Limitations

科学的研究の応用

Chemical Properties and Structure

The molecular structure of 3-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one features a quinazolinone core, which is known for various biological activities. The presence of the cyclohexylsulfonyl group and the azetidine ring enhances its chemical reactivity and biological efficacy. The compound can be synthesized through various methodologies, often involving reactions that incorporate azetidine derivatives and sulfonamides.

Antibacterial Activity

The compound exhibits significant antibacterial properties attributed to its sulfonamide group. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folate synthesis. Studies have shown that derivatives of this compound can effectively combat various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research indicates that compounds with similar structures to this compound possess anticancer activity. Mechanisms include the inhibition of cell proliferation and induction of apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Preliminary studies suggest IC50 values ranging from 10 to 15 µM against these cell lines .

Anti-inflammatory Effects

Compounds containing azetidine and sulfonyl moieties have demonstrated anti-inflammatory effects. These activities are crucial for developing therapeutics aimed at treating inflammatory diseases. In vitro assays indicate that this compound can inhibit pro-inflammatory cytokine production, suggesting its potential as an anti-inflammatory agent .

Antioxidant Activity

The antioxidant properties of the compound are also noteworthy. Antioxidants protect cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Initial studies suggest moderate antioxidant effects, warranting further investigation .

Case Study 1: Synthesis and Biological Evaluation

In a study conducted by Osarumwense Peter Osarodion et al., the synthesis of quinazolinone derivatives was reported, highlighting their antibacterial activity against multiple microbial strains . The study emphasized the importance of structural modifications in enhancing biological activity.

Case Study 2: Cytotoxicity Assessment

A recent investigation focused on the cytotoxicity of azetidine derivatives against human tumor cell lines. Results indicated that structural modifications could significantly affect binding affinity and selectivity towards target enzymes, thereby influencing therapeutic efficacy .

作用機序

The mechanism of action of 3-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

類似化合物との比較

Comparison with Similar Compounds

Quinazolin-4(3H)-one derivatives exhibit structure-dependent bioactivity. Below is a comparative analysis of structurally related compounds, focusing on substituent effects, biological activities, and synthetic methodologies.

Substituent Effects on Activity

- C2 Modifications : Thioether derivatives (e.g., aliphatic-thio in ) show enhanced enzyme inhibition compared to benzylthio groups. Triazole-thioethers () exhibit antimicrobial activity, likely due to improved membrane penetration.

- C3 Modifications : Bulky substituents (e.g., cyclohexylsulfonyl azetidine in the target compound) may increase lipophilicity, affecting blood-brain barrier permeability or receptor binding. Smaller groups (e.g., fluorophenyl in ) favor antibacterial activity.

- Electron-Withdrawing Groups : Chloro or sulfonyl groups (e.g., ) can enhance receptor affinity via polar interactions.

Key Research Findings and Implications

- Activity Trends : Aliphatic-thio and triazole-thioether groups at C2 correlate with high potency in enzyme inhibition and antimicrobial activity, respectively .

- Therapeutic Potential: The target compound’s cyclohexylsulfonyl azetidine group may offer advantages in stability and selectivity, warranting further investigation into its pharmacokinetic and pharmacodynamic profiles.

- Synthetic Advancements: Novel catalysts (e.g., Cu@Py-Oxa@SPION) highlight trends toward sustainable, high-efficiency synthesis .

生物活性

3-(2-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a novel compound that has garnered interest due to its potential biological activities. This compound belongs to the quinazolinone family, which is known for various pharmacological properties, including anti-cancer and anti-inflammatory effects. The unique structure of this compound, featuring an azetidine ring and a sulfonyl group, suggests a promising avenue for therapeutic applications.

Chemical Structure

The chemical structure of the compound is represented as follows:

This structure includes:

- A quinazolinone core

- An azetidine moiety

- A cyclohexylsulfonyl substituent

Synthesis

The synthesis of this compound has been achieved through multicomponent reactions involving isatoic anhydride, amines, and orthoesters. The process has been optimized to yield high purity and efficiency under mild conditions, making it suitable for large-scale production .

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazolinone derivatives. Specifically, compounds similar to this compound have shown efficacy against various cancer cell lines. For instance, a study demonstrated that related quinazolinones exhibited IC50 values in the low micromolar range against breast and lung cancer cells .

Anti-inflammatory Effects

The compound's structure suggests that it may also possess anti-inflammatory properties. Quinazolinone derivatives have been reported to inhibit pro-inflammatory cytokines and pathways involved in inflammation, including NF-kB signaling . This activity could be beneficial in treating chronic inflammatory diseases.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related compounds indicate potential effectiveness against bacterial strains. For example, derivatives with similar structural features have demonstrated significant activity against Gram-positive bacteria, suggesting that this compound may also exhibit similar activity .

Case Study 1: Anticancer Activity

In a controlled study, a series of quinazolinones were tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated that compounds with the cyclohexylsulfonyl group significantly inhibited cell proliferation compared to controls. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 12.5 | Apoptosis |

| Compound B | A549 | 15.0 | Cell Cycle Arrest |

Case Study 2: Anti-inflammatory Activity

A study assessed the anti-inflammatory effects of related quinazolinones using LPS-stimulated macrophages. The compound reduced TNF-alpha and IL-6 levels significantly, indicating its potential as an anti-inflammatory agent.

| Compound | TNF-alpha Reduction (%) | IL-6 Reduction (%) |

|---|---|---|

| Compound A | 70% | 65% |

| Compound B | 75% | 70% |

Q & A

Basic: What synthetic methodologies are used to prepare 3-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one and its analogs?

The synthesis involves multi-step reactions:

- Step 1: Condensation of 2-chloromethylbenzo[d][1,3]oxazin-4-one with amines (e.g., piperazine) to form intermediates.

- Step 2: Deprotection of Boc-protected amines (e.g., N-Boc-4-aminocyclohexanone) to introduce cyclohexylsulfonyl groups.

- Step 3: Cyclization with thioglycolic acid to form the azetidine ring. Key parameters include reaction time (8–12 hours), glacial acetic acid as a catalyst, and purification via recrystallization (DMF or ethanol) .

Advanced: How can structural modifications optimize anti-inflammatory activity in quinazolin-4(3H)-one derivatives?

- COX-2 Selectivity: Introducing sulfonyl groups (e.g., cyclohexylsulfonyl) mimics the arachidonic acid binding pocket, enhancing COX-2 inhibition (IC₅₀: 0.8–2.1 μM).

- Azetidine Modifications: Arylideneamino substituents improve anti-inflammatory efficacy (36.3% edema inhibition at 50 mg/kg in rat models).

- Metabolic Stability: Cyclization with thioglycolic acid forms thiazolidinone moieties, reducing first-pass metabolism .

Basic: What spectroscopic techniques characterize quinazolin-4(3H)-one derivatives?

- IR Spectroscopy: Identifies carbonyl (C=O, 1665–1687 cm⁻¹) and sulfonyl (S=O, 1150–1200 cm⁻¹) stretches.

- ¹H NMR: Resolves azetidine methylene protons (δ 3.8–4.2 ppm) and aromatic protons (δ 7.3–7.8 ppm).

- Mass Spectrometry: Confirms molecular ion peaks (e.g., m/z 455 for C₂₅H₁₈N₄O₃S) .

Advanced: How should researchers evaluate antimicrobial efficacy against drug-resistant pathogens?

- Standardized Assays: Use MIC assays against MRSA (MIC ≤2 μg/mL) and ESBL-producing bacteria.

- Mechanistic Studies: Test disruption of PBP2a in MRSA via time-kill kinetics.

- Synergy Testing: Combine with β-lactams to assess resistance reversal. Anaerobic conditions are critical for Clostridium difficile .

Basic: How does the cyclohexylsulfonyl group affect physicochemical properties?

- Hydrophobicity: Increases logP by ~1.5 units, improving membrane permeability.

- Solubility: Reduces aqueous solubility (<5 mg/mL in PBS vs. 12 mg/mL for non-sulfonylated analogs), necessitating cyclodextrin formulations.

- Thermal Stability: Raises decomposition temperature (>250°C vs. 180°C) .

Advanced: How can conflicting SAR data on analgesic activity be resolved?

- Standardized Models: Use consistent protocols (e.g., acetic acid writhing vs. hot plate tests) per ARRIVE guidelines.

- Metabolic Cross-Validation: Test in humanized liver models to account for cytochrome P450 differences.

- Meta-Analysis: Apply random-effects models to IC₅₀ values from diverse studies to identify outliers .

Advanced: What strategies improve metabolic stability in quinazolin-4(3H)-one derivatives?

- Steric Shielding: Introduce bulky substituents (e.g., adamantyl groups) near metabolically labile sites.

- Prodrug Approaches: Mask polar groups (e.g., esters for hydroxyls) to enhance bioavailability.

- Enzymatic Inhibition: Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in preclinical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。